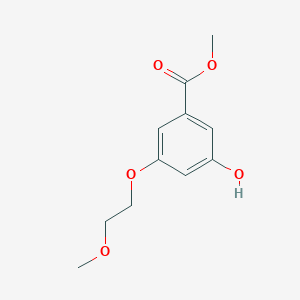

Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate

Description

Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate is a substituted benzoate ester characterized by a hydroxyl group at position 3 and a methoxyethoxy group (-OCH2CH2OCH3) at position 5 of the benzene ring.

Properties

IUPAC Name |

methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-3-4-16-10-6-8(11(13)15-2)5-9(12)7-10/h5-7,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQATZFYVIFYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=CC(=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate typically involves the esterification of 3-hydroxy-5-(2-methoxyethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-hydroxy-5-(2-methoxyethoxy)benzoic acid+methanolacid catalystMethyl 3-hydroxy-5-(2-methoxyethoxy)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic conditions:

-

Reagents : Aqueous NaOH or KOH

-

Conditions : Reflux in methanol/water (6–12 hours)

Example Protocol :

text1. Dissolve 1.0 g methyl ester in 10 mL methanol. 2. Add 2 M NaOH (5 mL) and reflux at 80°C for 6 h. 3. Acidify with HCl to precipitate the carboxylic acid.

Outcome :

-

Conversion to 3-hydroxy-5-(2-methoxyethoxy)benzoic acid with >90% yield under optimized conditions .

Hydroxyl Group Modifications

-

Acylation : Reacts with acetyl chloride in pyridine to form acetyl-protected derivatives .

-

Methylation : Selective O-methylation using methyl iodide/K₂CO₃ in DMF at 35°C .

Ether Stability

-

The 2-methoxyethoxy group remains stable under acidic (HCl/MeOH) and basic (K₂CO₃/acetone) conditions but degrades in strong Lewis acids (e.g., AlCl₃) .

Side Reactions and Byproducts

Competing reactions during synthesis include:

-

Over-alkylation : Uncontrolled stoichiometry leads to di- or tri-alkylated products.

-

Ester Transesterification : Observed in alcoholic solvents with catalytic acids (e.g., H₂SO₄) .

Mitigation Strategies :

Stability Under Thermal and Oxidative Conditions

| Condition | Outcome | Source |

|---|---|---|

| Heating (>150°C) | Decomposition via decarboxylation | |

| Oxidizing agents (PCC) | Oxidation of benzylic ethers to ketones |

Table 1: Comparative Yields in Alkylation Reactions

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | DMF | RT | 91 |

| K₂CO₃ | Acetone | 60°C | 75 |

Table 2: Hydrolysis Kinetics

| NaOH Concentration | Time (h) | Conversion (%) |

|---|---|---|

| 2 M | 6 | 95 |

| 1 M | 12 | 88 |

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate has been identified as a promising candidate in drug development due to its biological activities.

- Spasmolytic Activity : Research indicates that compounds similar to this compound exhibit spasmolytic effects. These compounds have been tested for their ability to relax smooth muscle tissues, making them potential candidates for treating gastrointestinal disorders .

- Psychotherapeutic Potential : Some studies have suggested that derivatives of this compound may enhance cognitive functions such as memory acquisition and retention in animal models. This could position it as a candidate for psychotherapeutic agents aimed at improving cognitive deficits .

- Antibacterial Properties : Recent investigations into related benzoate compounds have shown antibacterial activity against various pathogens, including resistant strains like MRSA. The modification of the benzoate structure has been linked to enhanced solubility and biological activity, indicating potential for developing new antibacterial agents .

Material Science Applications

This compound serves as an important building block in materials science.

- Polymer Synthesis : The compound can be utilized in the synthesis of polymers and copolymers due to its functional groups that facilitate polymerization reactions. Its methoxy ethoxy group enhances the solubility and processing characteristics of the resulting materials .

- Coatings and Adhesives : The chemical structure allows for modifications that can improve adhesion properties and durability in coatings. Its incorporation into formulations can lead to improved performance in various applications, including protective coatings and adhesives .

Synthetic Intermediate

The compound is also valuable as a synthetic intermediate in organic chemistry.

- Synthesis of Complex Molecules : this compound can be used to synthesize more complex molecules through various chemical reactions, including esterification and nucleophilic substitution reactions. Its versatile functional groups make it an ideal precursor for synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Spasmolytic Activity Investigation

In a study examining the spasmolytic effects of this compound derivatives, researchers found that these compounds significantly inhibited contractions induced by acetylcholine in isolated ileum preparations. This research supports the potential therapeutic use of such compounds in treating conditions like irritable bowel syndrome (IBS) where muscle spasms are prevalent.

Case Study 2: Antibacterial Activity Assessment

A recent study evaluated the antibacterial efficacy of modified benzoates against ESKAPE pathogens. This compound derivatives exhibited notable activity against resistant strains, demonstrating the potential for developing new antibiotics from this chemical class. The modifications enhanced their pharmacokinetic properties, making them suitable candidates for further development .

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxyethoxy groups play a crucial role in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

- Substituent Polarity: The methoxyethoxy group in the target compound enhances hydrophilicity compared to methyl or tert-butyl substituents, improving solubility in polar organic solvents (e.g., ethanol, acetone) .

- Biological Activity: Hydroxyl-bearing benzoates (e.g., methyl 3-hydroxy-5-(benzyloxy)benzoate derivatives) exhibit neuroprotective effects in hypoxic cell models, likely due to antioxidant activity . In contrast, non-hydroxylated analogues (e.g., methyl 2-methoxybenzoate) lack such bioactivity .

- Synthetic Complexity : Introducing methoxyethoxy groups requires protective strategies (e.g., benzyloxy intermediates) to prevent undesired side reactions, increasing synthesis steps compared to simpler esters .

Analytical Differentiation

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for distinguishing isomers. For example:

- Methoxybenzoic acids vs. methyl hydroxybenzoates : Methoxybenzoic acids exhibit α-cleavage peaks for -OH loss, while hydroxybenzoate esters show prominent peaks from methoxy group fragmentation .

- Positional Isomers : Ethyl 2-methoxybenzoate (position 2) and ethyl 3-methoxybenzoate (position 3) can be differentiated via NMR coupling patterns and IR absorption bands .

Biological Activity

Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C12H16O5

- CAS Number : [Insert CAS Number Here]

The compound features a benzoate core with hydroxyl and methoxyethoxy substituents, which contribute to its solubility and reactivity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, a study highlighted the effectiveness of related benzoates in inhibiting Staphylococcus aureus and Escherichia coli growth, suggesting a potential for use in antimicrobial formulations .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In vitro studies have demonstrated that certain benzoate derivatives can reduce the production of pro-inflammatory cytokines in immune cells. This suggests a possible application in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the methoxyethoxy group enhances lipophilicity, facilitating membrane penetration and improving bioavailability .

Case Studies

- Antimicrobial Efficacy : In a controlled study, this compound was tested against E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent .

- Anti-inflammatory Response : Another study examined the compound's effect on macrophages stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in TNF-alpha production, indicating a strong anti-inflammatory response that could be beneficial in conditions like rheumatoid arthritis .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 240.25 g/mol |

| Solubility | Soluble in methanol and ethanol |

| Melting Point | Not available |

| Biological Activity | Antimicrobial, Anti-inflammatory |

Research Findings

Recent literature emphasizes the need for further investigation into the pharmacokinetics and long-term safety of this compound. While preliminary studies show promising results regarding its biological activity, comprehensive clinical trials are essential to confirm efficacy and safety profiles before any therapeutic applications can be established .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.